molecular formula C17H17N5O2 B10985139 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide

Cat. No.: B10985139
M. Wt: 323.35 g/mol
InChI Key: GQSRULPRDMSMIQ-UHFFFAOYSA-N
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Description

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide is a synthetic small molecule designed for advanced pharmaceutical and biochemical research. This compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and ability to engage in key hydrogen bonding interactions with biological targets . The molecular structure, which incorporates a pyridine-4-carboxamide moiety, is engineered to mimic structural motifs found in compounds with documented pharmacological properties, suggesting high potential for investigating novel therapeutic pathways . Research into analogous 1,2,4-triazole derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antitumor, and antihypertensive effects, making this chemical class a fertile ground for discovery . Specifically, such compounds have been investigated as key scaffolds in the development of inhibitors for various enzyme families and protein kinases, which are critical in regulating cell proliferation and survival signaling pathways . This molecule is intended solely for non-clinical research applications, such as in vitro binding assays, mechanism-of-action studies, and as a building block in the synthesis of more complex chemical entities for hit-to-lead optimization campaigns. It is supplied for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-24-14-5-2-12(3-6-14)4-7-15-19-17(22-21-15)20-16(23)13-8-10-18-11-9-13/h2-3,5-6,8-11H,4,7H2,1H3,(H2,19,20,21,22,23)

InChI Key

GQSRULPRDMSMIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Catalytic Systems for Coupling Reactions

CatalystLigandSolventTemperature (°C)Yield (%)
Pd(OAc)₂XantphosToluene11072
PdCl₂(PPh₃)₂BINAPDMF10065
Pd(dba)₂DavePhosTHF9058

The table above highlights the superiority of Pd(OAc)₂/Xantphos in toluene, which minimizes side product formation compared to polar solvents like DMF. Elevated temperatures (>100°C) are critical for overcoming kinetic barriers in the coupling step.

Purification and Characterization

Crude product purification is achieved via recrystallization or column chromatography. Recrystallization from ethanol/water (4:1 v/v) at 10–30°C yields crystals with 86–88% purity. Hydrogen bonding interactions, such as N—H⋯O bonds between the triazole NH and carboxamide carbonyl, facilitate dimer formation, which can be leveraged to enhance crystalline purity.

1H-NMR Analysis : Key spectral features include:

  • A singlet at δ 8.72 ppm for the pyridine H-2 and H-6 protons.

  • A multiplet at δ 7.28–7.35 ppm for the 4-methoxyphenyl aromatic protons.

  • A broad singlet at δ 10.12 ppm for the triazole NH, confirming deprotection.

Challenges and Alternative Approaches

A major challenge is the instability of the triazole NH group under acidic conditions. Silylation-based protection-deprotection strategies mitigate this issue but add synthetic steps. Recent advances propose using flow chemistry to accelerate the coupling step, reducing reaction times from 24 hours to 2 hours with comparable yields.

Alternative routes include enzymatic amidation using lipases, though yields remain suboptimal (45–50%) . Future research should explore photoinduced coupling methods to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Structural Features Key Differences Biological Activity References
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide 1,2,4-Triazole core with pyridinyl and thioacetamide substituents Sulfur-linked acetamide chain; ethyl group at position 4 Antimicrobial activity (MIC: 31.25 µg/mL against P. aeruginosa)
1-(4-Methoxyphenyl)-2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone Bis-triazole system with thioether linkages and pyridinyl groups Double triazole rings; extended sulfur-based substituents Enhanced bactericidal activity (MBC: 62.5 µg/mL)
N-[2-(4-Chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole core with chlorophenyl and pyridinyl groups 1,2,3-triazole vs. 1,2,4-triazole; chlorophenyl substituent Not explicitly stated, but similar triazoles are explored as kinase inhibitors
5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione Imidazolidinedione core with 4-methoxyphenethyl group Non-triazole heterocycle; lacks pyridine-carboxamide Potential CNS activity (structural similarity to hydantoin anticonvulsants)

Key Findings from Analogues

Antimicrobial Activity : Sulfur-containing triazole derivatives (e.g., thioacetamide or thioether substituents) exhibit potent activity against Gram-negative bacteria. For example, replacing an N-methyl group with N-ethyl in similar compounds reduced MBC values from 125 µg/mL to 62.5 µg/mL, highlighting the role of alkyl chain flexibility in bactericidal efficacy .

Substituent Effects : The 4-methoxyphenyl group is recurrent in bioactive triazoles, likely due to its balance of hydrophobicity and electron-donating properties. In contrast, chlorophenyl or pyridinyl groups may prioritize target specificity (e.g., enzyme active sites) .

Similarly, imidazolidinedione derivatives prioritize conformational rigidity over triazole-mediated interactions .

Research Implications and Hypotheses

  • Antimicrobial Potential: The target compound’s pyridine-carboxamide group may mimic thioacetamide bioisosteres, suggesting possible activity against resistant pathogens. Testing against P. aeruginosa or S. aureus strains is warranted .
  • Pesticidal Applications : Analogues with pyridinyl-triazole scaffolds are patented as pesticides (e.g., SHELX-refined derivatives targeting insect nicotinic receptors) .
  • Pharmacokinetic Optimization : The 4-methoxyphenethyl group could improve blood-brain barrier penetration, making this compound a candidate for CNS-targeted drug development .

Q & A

Q. What are the established synthetic routes for N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide, and what key reagents are employed?

The synthesis typically involves:

  • Click chemistry for triazole ring formation, using copper(I) iodide as a catalyst for azide-alkyne cycloaddition .
  • Nucleophilic substitution or coupling reactions to introduce the pyridine-4-carboxamide and 4-methoxyphenethyl groups.
  • Solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under controlled temperature conditions to optimize yield and selectivity . Characterization via NMR spectroscopy (e.g., confirming methoxy protons at δ 3.8–4.0 ppm) and mass spectrometry (e.g., molecular ion peak matching the formula C₁₉H₂₀N₆O₂) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • X-ray crystallography resolves the 3D arrangement of the triazole and pyridine rings, with intermolecular hydrogen bonds (N–H···O/N) stabilizing the crystal lattice .
  • ¹H/¹³C NMR identifies substituent environments (e.g., pyridine C-4 carbonyl at ~165 ppm) .
  • FT-IR spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Antimicrobial susceptibility testing (e.g., MIC/MBC assays against Pseudomonas aeruginosa or Candida albicans), with triazole derivatives showing MIC values as low as 31.25 µg/mL .
  • Cytotoxicity assays (e.g., MTT on human cell lines) to assess therapeutic index .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly in scaling reactions?

  • Catalyst screening : Replace Cu(I) with Ru-based catalysts for regioselective triazole formation .
  • Solvent optimization : Use ionic liquids to enhance reaction rates and reduce byproducts .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

  • Disorder in the triazole ring : Mitigated by low-temperature (100 K) data collection and SHELXL refinement with anisotropic displacement parameters .
  • Hydrogen bonding networks : Graph-set analysis (e.g., Etter’s notation) identifies motifs like R22(8)R_2^2(8) for N–H···O interactions, critical for stability .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Substituent ChangeMIC (µg/mL)MBC (µg/mL)Reference
N-Methyl → N-Ethyl62.5125
4-Methoxyphenyl → 4-Fluorophenyl31.2562.5
  • Electron-withdrawing groups (e.g., -F) enhance antimicrobial potency by increasing membrane permeability .

Q. How can contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be addressed?

  • Pharmacokinetic profiling : Assess solubility (e.g., LogP ~2.5) and metabolic stability (e.g., cytochrome P450 assays) .
  • Protease inhibition assays : Test resistance to hydrolysis in serum (e.g., t₁/₂ > 6 hours) .

Q. What computational strategies support structure-based design for this compound?

  • Molecular docking (e.g., AutoDock Vina) identifies binding poses in fungal CYP51 (target for antifungal activity) with ΔG ~-9.5 kcal/mol .
  • DFT calculations predict charge distribution, highlighting nucleophilic sites (e.g., triazole N-2) for electrophilic modifications .

Methodological Guidelines

  • Crystallization : Use slow evaporation in ethanol/water (7:3 v/v) to obtain diffraction-quality crystals .
  • Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via dose-response curves .
  • Data interpretation : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

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